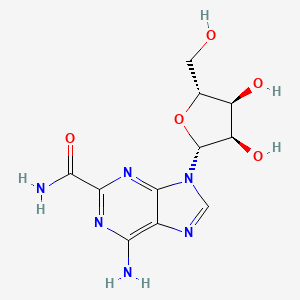
Fondaparinux sodium intermediate c
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fondaparinux sodium intermediate c is a crucial compound in the synthesis of fondaparinux sodium, a synthetic anticoagulant used to prevent and treat venous thromboembolic events such as deep vein thrombosis and pulmonary embolism . Fondaparinux sodium is a selective inhibitor of factor Xa, which plays a key role in the coagulation cascade .
Vorbereitungsmethoden
The preparation of fondaparinux sodium intermediate c involves several synthetic routes and reaction conditions. One method includes the synthesis of methyl glycoside-2-benzyloxycarbonylamino-3-O-benzyl-6-O-acetyl-2-deoxy-alpha-D-pyran type glucose . This process involves hydroxyl acetylation of the compound with acetyl chloride in the presence of an acid-binding agent, controlling the reaction temperature between -10 and 10°C . Another method involves dissolving compound D4 in a mixture of toluene and N-methyl pyrrolidone, adding sodium hydroxide and tetrabutylammonium bromide, and then reacting with benzyl chloride at room temperature .
Analyse Chemischer Reaktionen
Fondaparinux sodium intermediate c undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetyl chloride, sodium hydroxide, and benzyl chloride . The major products formed from these reactions are intermediates that further undergo purification and modification to yield fondaparinux sodium .
Wissenschaftliche Forschungsanwendungen
Fondaparinux sodium intermediate c has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor in the synthesis of fondaparinux sodium . In medicine, fondaparinux sodium is used for the prevention and treatment of venous thromboembolic events, management of acute coronary syndromes, and as an alternative anticoagulant in patients with heparin-induced thrombocytopenia . In industry, the compound’s synthesis and production methods are continually optimized to improve yield and reduce costs .
Wirkmechanismus
The mechanism of action of fondaparinux sodium involves the selective inhibition of factor Xa through antithrombin III-mediated neutralization . By binding to antithrombin III, fondaparinux sodium potentiates the inhibition of factor Xa by approximately 300 times, thereby interrupting the coagulation cascade and preventing thrombus formation .
Vergleich Mit ähnlichen Verbindungen
Fondaparinux sodium intermediate c is unique compared to other anticoagulants due to its synthetic nature and specific inhibition of factor Xa . Similar compounds include heparin and low molecular weight heparins, which also target the coagulation cascade but have different mechanisms and broader targets . Fondaparinux sodium’s selective inhibition of factor Xa and its synthetic origin provide advantages such as reduced risk of contamination and consistent bioavailability .
Eigenschaften
IUPAC Name |
3-[3-azido-5-[5-[3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[5-azido-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-hydroxy-4-phenylmethoxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H83N9O25/c1-92-69-51(78-81-75)59(95-37-43-24-12-4-13-25-43)57(49(34-85)99-69)103-72-54(87)60(96-38-44-26-14-5-15-27-44)62(64(106-72)67(88)89)104-70-50(77-80-74)53(86)55(47(32-83)100-70)102-73-66(98-40-46-30-18-7-19-31-46)61(97-39-45-28-16-6-17-29-45)63(65(107-73)68(90)91)105-71-52(79-82-76)58(94-36-42-22-10-3-11-23-42)56(48(33-84)101-71)93-35-41-20-8-2-9-21-41/h2-31,47-66,69-73,83-87H,32-40H2,1H3,(H,88,89)(H,90,91) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIHVFUNROYPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)CO)OCC6=CC=CC=C6)OCC7=CC=CC=C7)N=[N+]=[N-])OCC8=CC=CC=C8)OCC9=CC=CC=C9)O)N=[N+]=[N-])OCC1=CC=CC=C1)O)OCC1=CC=CC=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H83N9O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one](/img/structure/B3279978.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3279984.png)

